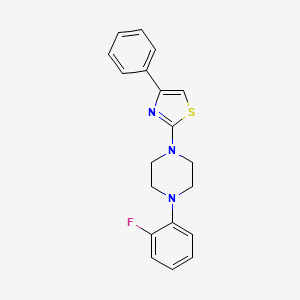

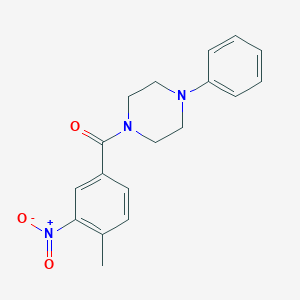

![molecular formula C22H22N4O B5603102 (1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)

(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonanone derivatives, including those with quinoxalinyl groups, involves multi-step chemical reactions, often starting from simpler bicyclic or heterocyclic compounds. Studies have demonstrated various methods for synthesizing these compounds, including cyclization reactions and the use of different functional groups to achieve the desired structural complexity (Mahmoodi et al., 2011), (Jensen et al., 2002).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonanone derivatives is characterized by a combination of benzyl and quinoxalinyl groups attached to a bicyclic core. These structures exhibit significant conformational preferences due to the arrangement of their cyclic systems and the steric interactions between substituents. X-ray diffraction and NMR spectroscopy are commonly used to elucidate their three-dimensional structures and understand the electronic effects imparted by the quinoxalinyl group (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of “(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” can be influenced by its diazabicyclo core and the electron-donating or withdrawing properties of its substituents. These compounds participate in a variety of chemical reactions, including photochromic transformations, redox reactions, and condensation processes, which can alter their chemical structure and properties (Karapetyan et al., 2008), (Vatsadze et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure, which affects how these compounds interact with solvents and other materials. The stereochemistry and substituents' nature significantly influence their physical state and solubility profiles (Terada et al., 1986).

Chemical Properties Analysis

The chemical properties of diazabicyclo[3.2.2]nonanone derivatives are defined by their reactivity towards various chemical reagents, stability under different conditions, and the potential to undergo specific transformations. These properties are essential for predicting how these compounds might react during synthesis or under experimental conditions. Their reactivity with nucleophiles, electrophiles, and their behavior in redox reactions are particularly noteworthy (Holl et al., 2009).

Scientific Research Applications

Quinoxaline Derivatives and Biological Activities

Quinoxaline derivatives, such as "(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one," have been recognized for their wide range of biological activities. These compounds exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. The synthesis of quinoxaline analogues involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds in the presence of various catalysts. Commercially available drugs containing quinoxaline moieties include echinomycin, triostins, dioxidine, mequindox, carbadox, desoxycarbadox, and panadipion, highlighting the pharmaceutical significance of quinoxaline derivatives (Sharma et al., 2021).

Synthetic Approaches and Chemical Reactivity

The synthesis and reactivity of quinoxaline derivatives are key areas of research, with numerous methods developed for their preparation. The use of sodium dodecylsulfate in water-mediated organic reactions has been explored for the synthesis of quinoxalines, demonstrating the potential of surfactants as catalysts in improving solubility and reaction efficiency. This research underscores the versatility of quinoxalines in pharmaceuticals, bioactive natural products, and materials science, including their use in dyes and electrical/photochemical materials (Emmadi & Atmakur, 2013).

Chiral Derivatives and Pharmacological Potential

Research on chiral 3,7-diazabicyclo[3.3.1]nonane derivatives, which are potential precursors to pharmacologically active compounds, has highlighted the importance of stereochemistry in medicinal chemistry. These studies have provided insights into the synthesis of new compounds with potential pharmacological applications, illustrating the ongoing efforts to develop novel therapeutic agents based on quinoxaline and related structures (Danieli et al., 1999).

Antibacterial and Antifungal Properties

The synthesis and biological evaluation of quinoxaline derivatives have led to the identification of compounds with significant antibacterial and antifungal properties. Research has focused on developing novel synthetic methods and studying the antimicrobial efficacy of these compounds, contributing to the search for new treatments for infectious diseases (Al-Hiari et al., 2008).

Neuroprotective and Anticancer Activities

Quinoxaline derivatives have also been investigated for their neuroprotective properties and potential anticancer activities. Studies have explored the mechanisms of action and therapeutic potential of these compounds in various models of disease, highlighting the diverse pharmacological applications of quinoxaline derivatives and their role in developing new therapeutic strategies (Sheardown et al., 1990).

properties

IUPAC Name |

(1S,5R)-6-benzyl-3-quinoxalin-2-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c27-22-17-10-11-18(26(22)13-16-6-2-1-3-7-16)15-25(14-17)21-12-23-19-8-4-5-9-20(19)24-21/h1-9,12,17-18H,10-11,13-15H2/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDISBRFDFZRSB-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)